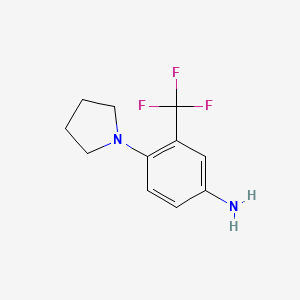

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound also contains a trifluoromethyl group and an aniline group .

Synthesis Analysis

The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 303.15 . Other physical and chemical properties were not specified in the sources I found.

Applications De Recherche Scientifique

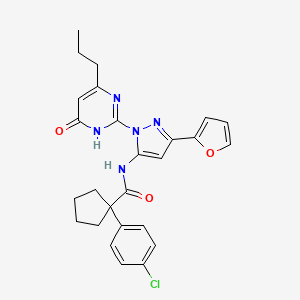

Crystal Structure and Molecular Interactions

Crystal Structure of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline This study delves into the crystal structure of a compound closely related to 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline, revealing a coplanar arrangement between the pyrrolidine and benzene rings. The crystal structure is characterized by strong N-H···O hydrogen bonds, forming a two-dimensional sheet, and weak C-H···π interactions leading to a three-dimensional network. Theoretical calculations align closely with experimental data, providing insights into molecular geometry and intermolecular interactions (Krishnan et al., 2021).

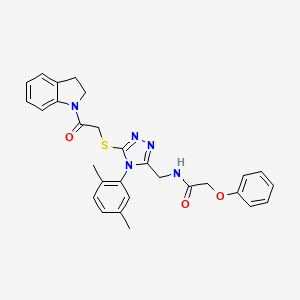

Kinase Inhibitors and QSAR Studies

Docking and QSAR Studies for Aniline Derivatives as c-Met Kinase Inhibitors This research investigates aniline derivatives, including structures similar to this compound, as c-Met kinase inhibitors. The study uses docking and quantitative structure–activity relationship (QSAR) methods, revealing significant insights into molecular features contributing to high inhibitory activity. These findings are pivotal for understanding the biological activities and potential therapeutic applications of these compounds (Caballero et al., 2011).

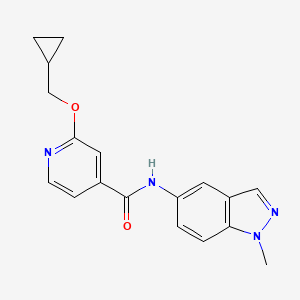

Synthesis and NLO Applications

Synthesis of Binary Adducts with Phenolic Coformers for NLO Applications Research on the synthesis of binary adducts involving anilines demonstrates the formation of polar crystals, potentially applicable in non-linear optical (NLO) applications. The study's synthesis and characterization techniques offer valuable insights into the structural aspects and potential uses in NLO technologies (Draguta et al., 2015).

Ring-Opening Polymerization

Silver(I)-Pyridinyl Schiff Base Complexes in Ring-Opening Polymerization This study explores the reactivity of silver(I)-pyridinyl Schiff base complexes, which could be structurally related to the compound , in the ring-opening polymerization of ε-caprolactone. Such research is significant for understanding the catalytic properties and potential industrial applications of these complexes (Njogu et al., 2017).

Safety and Hazards

Orientations Futures

The future directions for “4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline” and similar compounds could involve further investigations into how the chiral moiety influences biological activity . Additionally, new synthetic strategies and modifications could be explored to design new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

4-pyrrolidin-1-yl-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-7-8(15)3-4-10(9)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAASCUUHAHDMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366803.png)

![N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2366805.png)

![N-(2-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2366807.png)

![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2366808.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate](/img/structure/B2366813.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)